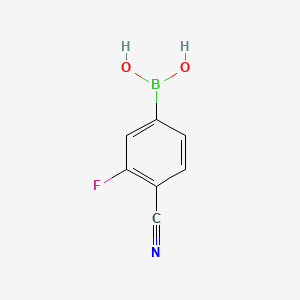

4-Cyano-3-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECWLXUOZUMPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382448 | |

| Record name | 4-Cyano-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843663-18-3 | |

| Record name | 4-Cyano-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-fluorophenylboronic Acid: Properties, Synthesis, and Applications

Introduction

4-Cyano-3-fluorophenylboronic acid (CAS No. 843663-18-3) is a highly functionalized organoboron compound that has emerged as an indispensable building block in modern organic synthesis.[1] Its strategic importance lies in its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of both an electron-withdrawing cyano (-CN) group and a highly electronegative fluorine (-F) atom on the phenyl ring imparts unique electronic properties, enhancing its reactivity and selectivity in the formation of complex biaryl structures.[2] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, its application in Suzuki-Miyaura coupling, and essential safety information for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a white to off-white or light yellow crystalline powder.[1][2] A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 843663-18-3 | [1] |

| Molecular Formula | C₇H₅BFNO₂ | [1] |

| Molecular Weight | 164.93 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | >300 °C; 362-366 °C | [1][3] |

| Boiling Point | 354.4 °C (Predicted) | [3] |

| Density | 1.35 - 1.4 g/cm³ (Predicted) | [3] |

| SMILES | OB(O)c1ccc(C#N)c(F)c1 | [4] |

| InChI Key | DECWLXUOZUMPBF-UHFFFAOYSA-N | [4] |

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data sets are not consistently published in open literature, typical analytical characterization would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR. Researchers should obtain and verify data on their specific lot of material. Representative spectra and data can often be requested from suppliers.[5][6] The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show complex aromatic signals, typically in the range of 7.5-8.5 ppm, with splitting patterns influenced by fluorine-proton coupling. The ¹³C NMR would display signals for the nitrile carbon (~115-120 ppm), the carbon atom attached to boron (which can be broad or difficult to detect), and other aromatic carbons, with characteristic C-F coupling constants.[7]

Synthesis of this compound

The synthesis of substituted phenylboronic acids is a well-established field. A highly effective and commonly employed method is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a logical and field-proven approach starts from the commercially available 4-bromo-2-fluorobenzonitrile. This method is analogous to procedures reported for similar structures and is referenced for this specific compound.[8][9]

Causality in Experimental Design

The choice of a lithium-halogen exchange reaction at cryogenic temperatures (-78 °C) is critical. This is because the organolithium intermediate is highly reactive and unstable at higher temperatures. The presence of the nitrile group makes the intermediate particularly sensitive; low temperatures are required to prevent side reactions, such as attack of the organolithium on the nitrile of another molecule. The use of a trialkyl borate (e.g., trimethyl or triisopropyl borate) serves as the boron electrophile. Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous compounds and should be performed by trained personnel with appropriate safety precautions.[9]

-

Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen.

-

Starting Material: Add 4-bromo-2-fluorobenzonitrile (1.0 equiv.) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1-1.2 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: In a separate dry flask, cool a solution of trimethyl borate or triisopropyl borate (1.5-2.0 equiv.) in anhydrous THF to -78 °C. Transfer the freshly prepared organolithium solution to the cold borate solution via cannula.

-

Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Hydrolysis & Workup: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 2M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to yield pure this compound.

Chemical Reactivity and Key Applications: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[1] This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl motifs prevalent in pharmaceuticals and advanced materials.[10]

Mechanistic Insights: The Role of Fluorine and Cyano Substituents

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[11] The key steps are: (1) Oxidative Addition of an aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The electron-withdrawing nature of the fluorine and cyano groups on this compound plays a crucial role. These substituents increase the Lewis acidity of the boron atom, which can facilitate the transmetalation step—often the rate-determining step of the cycle.[12] The activation of the boronic acid by a base (to form a more nucleophilic boronate species) is essential for transmetalation to occur.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for a Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for coupling this compound with a representative aryl bromide.

Reaction: Coupling of this compound with 1-bromo-4-(trifluoromethyl)benzene.

Table 2: Reagents and Conditions for a Representative Suzuki Coupling

| Component | Role | Amount (Equivalents) | Justification |

| 1-Bromo-4-(trifluoromethyl)benzene | Electrophile | 1.0 | A common, moderately reactive aryl bromide. |

| This compound | Nucleophile | 1.2 - 1.5 | A slight excess ensures complete consumption of the more expensive aryl halide. |

| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst | 0.02 - 0.05 | Robust, commercially available catalysts effective for a wide range of substrates. |

| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 | Activates the boronic acid to the boronate for transmetalation. Carbonates are effective and widely used. |

| Toluene/H₂O or Dioxane/H₂O | Solvent | - | Biphasic solvent systems are standard, facilitating the dissolution of both organic and inorganic reagents. |

| Temperature | - | 80 - 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant degradation. |

| Atmosphere | - | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Step-by-Step Methodology:

-

Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 4:1 v/v) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask under a positive flow of inert gas.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel, wash with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several high-value research areas:

-

Pharmaceutical Development: It is a key building block for synthesizing complex molecules, particularly in the development of anti-cancer agents and other novel therapeutics where the biaryl motif is a common pharmacophore.[1]

-

Materials Science: The electronic properties imparted by the fluoro and cyano groups make it suitable for creating advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and other electronic applications.[14]

-

Agrochemicals: It is used in the synthesis of novel pesticides and herbicides, where precise molecular architecture is key to efficacy and selectivity.

Handling and Safety

This compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4]

Table 3: Hazard and Safety Information

| Hazard Statement | GHS Pictogram | Precautionary Measures |

| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.

References

-

Title: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: this compound Source: Boron Molecular URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

- Title: US6194599B1 - Process for preparing biaryl compounds Source: Google Patents URL

-

Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

-

Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

-

Title: Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage Source: ACS Publications URL: [Link]

-

Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]

-

Title: CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids Source: MDPI URL: [Link]

-

Title: 3-Cyano-4-fluorophenylboronic acid Source: PubChem URL: [Link]

-

Title: Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid Source: University of Pittsburgh URL: [Link]

-

Title: Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF Source: ResearchGate URL: [Link]

-

Title: practical synthetic organic chemistry Source: John Wiley & Sons URL: [Link]

-

Title: Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide Source: MDPI URL: [Link]

-

Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: 4-Amino-3-fluorophenylboronic acid hydrochloride Source: PubChem URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 843663-18-3|this compound|BLD Pharm [bldpharm.com]

- 6. 843663-18-3 | this compound - Moldb [moldb.com]

- 7. rsc.org [rsc.org]

- 8. 3-fluoro-4-cyanophenylboronic acid - 843663-18-3 - Structure, Synthesis, Properties [organoborons.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. boronmolecular.com [boronmolecular.com]

Introduction: The Strategic Importance of 4-Cyano-3-fluorophenylboronic Acid

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-fluorophenylboronic Acid

In the landscape of modern drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids are foundational pillars in this endeavor, serving as indispensable precursors in carbon-carbon bond-forming reactions. Among these, this compound (CAS No: 843663-18-3) has emerged as a particularly valuable building block.[1] Its unique electronic signature, imparted by the electron-withdrawing cyano and fluoro substituents, modulates the reactivity and selectivity in cross-coupling reactions, often leading to improved yields and cleaner reaction profiles.[2]

This compound is a key intermediate in the synthesis of a variety of pharmacologically active agents, including anti-cancer therapeutics, where its structure allows for targeted modifications to enhance drug efficacy.[1][2] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has revolutionized the synthesis of biaryl and poly-aryl structures which are prevalent in pharmaceuticals, agrochemicals, and organic electronics.[3][4]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step methodology, and discuss critical aspects of purification, characterization, and process validation.

Part 1: Synthetic Strategy and Mechanistic Overview

The synthesis of arylboronic acids from aryl halides is a well-established transformation in organic chemistry. The most common and reliable starting material for this compound is 4-bromo-2-fluorobenzonitrile (CAS No: 105942-08-3).[5][6][7] Two primary strategies dominate the conversion of this precursor:

-

Lithium-Halogen Exchange followed by Borylation: This classic organometallic approach involves the use of a strong organolithium base (e.g., n-butyllithium or tert-butyllithium) at cryogenic temperatures to generate an aryllithium intermediate. This potent nucleophile is then trapped with a boron electrophile, typically a trialkyl borate, followed by acidic hydrolysis.[8][9]

-

Miyaura Borylation (Palladium-Catalyzed Cross-Coupling): This method utilizes a palladium catalyst to couple the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction offers milder conditions and superior functional group tolerance compared to the organolithium route.[10][11][12]

For this guide, we will focus on the Lithium-Halogen Exchange method. While it requires stringent anhydrous conditions and low temperatures, it is often high-yielding and avoids the cost and potential metal contamination associated with palladium catalysts. The underlying mechanism involves the rapid exchange of the bromine atom for lithium, driven by the formation of the more stable aryllithium species. This intermediate then performs a nucleophilic attack on the electrophilic boron atom of the trialkyl borate. The resulting boronate complex is then hydrolyzed under acidic conditions to yield the final boronic acid.

Caption: Reaction mechanism for the synthesis via lithium-halogen exchange.

Part 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checkpoints for reaction monitoring and purification.

Materials and Equipment

| Reagent / Material | CAS Number | Grade | Supplier Example | Notes |

| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | >98% | Sigma-Aldrich, TCI | Starting material. |

| n-Butyllithium (n-BuLi) | 109-72-8 | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric; handle with extreme care under inert gas. |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, >99.9% | Acros Organics | Must be dry and inhibitor-free. Use from a solvent purification system or freshly distilled. |

| Trimethyl borate | 121-43-7 | >99% | Alfa Aesar | Moisture sensitive. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 2 M aqueous solution | Fisher Scientific | For work-up. |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR | For extraction. |

| Brine (Saturated NaCl) | 7647-14-5 | N/A | Lab-prepared | For washing. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | Anhydrous | EMD Millipore | For drying. |

Equipment:

-

Three-neck round-bottom flask, flame-dried under vacuum.

-

Magnetic stirrer and stir bar.

-

Schlenk line or glovebox for inert atmosphere operations.

-

Low-temperature thermometer.

-

Syringes and needles for reagent transfer.

-

Dry ice/acetone or cryocooler bath (-78 °C).

-

Separatory funnel.

-

Rotary evaporator.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction Initiation: To the flask, add 4-bromo-2-fluorobenzonitrile (5.0 g, 25.0 mmol, 1.0 equiv) and dissolve it in 100 mL of anhydrous THF.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 11.0 mL, 27.5 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate (4.2 mL, 37.5 mmol, 1.5 equiv) dropwise via syringe, again maintaining the internal temperature below -70 °C. A precipitate may form.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching & Hydrolysis: Carefully quench the reaction by slowly adding 50 mL of 2 M aqueous HCl while cooling the flask in an ice bath. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Part 3: Purification and Validation

Crude arylboronic acids often contain residual starting material and boroxine species (cyclic anhydrides). Proper purification is critical for downstream applications.

Purification Protocol: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group.

-

Dissolve the crude solid in 100 mL of diethyl ether.

-

Extract the ether solution with 1 M NaOH (aq) (3 x 50 mL). The boronic acid will move into the aqueous layer as its sodium salt.

-

Wash the combined basic aqueous layers with diethyl ether (2 x 50 mL) to remove any non-acidic organic impurities.[8][13]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated HCl. The pure this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash it with cold water, and dry it under high vacuum.

Recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexanes) can be performed for further purification if necessary.[14][15]

Analytical Characterization (Self-Validation)

The identity and purity of the final product must be confirmed.

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline powder.[1] |

| Melting Point | >300 °C.[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | Expect aromatic protons in the δ 7.5-8.5 ppm range. The B(OH)₂ protons will appear as a broad singlet. |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | A single fluorine resonance, likely coupled to adjacent aromatic protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expect signals for the cyano group (~115-120 ppm), aromatic carbons, and a broad signal for the carbon attached to boron. |

| Mass Spec (ESI-) | Calculated for C₇H₄BFNO₂⁻: m/z 164.03. Found: [M-H]⁻ 164.0. |

Part 4: Alternative Synthetic Route - Miyaura Borylation

For substrates that are sensitive to strongly basic or cryogenic conditions, the palladium-catalyzed Miyaura Borylation is an excellent alternative.[10] This method typically proceeds through a stable pinacol boronate ester intermediate, which can be isolated and purified by standard silica gel chromatography before hydrolysis to the boronic acid.[16][17]

The general protocol involves heating the aryl halide (4-bromo-2-fluorobenzonitrile) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane or toluene).[10][11]

Caption: Simplified workflow for the alternative Miyaura Borylation synthesis.

Advantages:

-

Milder reaction conditions.

-

Excellent tolerance for a wide range of functional groups.

-

Avoids pyrophoric organolithium reagents.

Disadvantages:

-

Requires expensive palladium catalysts and ligands.

-

Potential for product contamination with residual heavy metals.

-

An additional hydrolysis step is required if the boronic acid is the desired final product.

Conclusion

The synthesis of this compound is a critical enabling process for research in medicinal chemistry and materials science. The lithium-halogen exchange protocol detailed herein provides a reliable and high-yielding route from commercially available 4-bromo-2-fluorobenzonitrile. While demanding in its execution—requiring strict control of temperature and atmospheric conditions—it offers a direct and cost-effective pathway. By understanding the underlying mechanism, adhering to the step-by-step procedure, and employing rigorous purification and validation techniques, researchers can confidently produce high-purity material essential for the advancement of their scientific programs. The alternative Miyaura borylation offers a valuable, milder option for more sensitive or complex substrates, highlighting the versatility of modern synthetic organic chemistry.

References

-

Miyaura, N. et al. (1995). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl- and Aryl Halides or Triflates. Journal of Organic Chemistry, 60, 7508-7510. (URL: [Link])

-

Zou, G. et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 8, 30335-30341. (URL: [Link])

-

Ito, H. et al. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 14, 2138-2143. (URL: [Link])

-

Weires, A. G. et al. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 22(19), 7628-7632. (URL: [Link])

-

Ju, C. et al. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. ACS Catalysis, 7(1), 789-793. (URL: [Link])

- Google Patents. (2005). Process for purification of boronic acid and its derivatives. (WO2005019229A1).

-

Hitosugi, S. et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6884-6890. (URL: [Link])

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

-

ResearchGate. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

-

ResearchGate. (2009). Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. Retrieved from [Link]

-

Molecules. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Zhang, H. et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(8), 1743-1745. (URL: [Link])

-

Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

Royal Pharma. (n.d.). 4-Bromo-2-Fluorobenzonitrile. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [sigmaaldrich.com]

- 8. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

4-Cyano-3-fluorophenylboronic acid molecular structure and analysis

An In-Depth Technical Guide to 4-Cyano-3-fluorophenylboronic acid: Structure, Analysis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of organic synthesis, boronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, this compound (CAS No. 843663-18-3) is a particularly valuable reagent. Its strategic functionalization—featuring a cyano (-CN) and a fluorine (-F) group on the phenyl ring—imparts unique electronic properties and steric influences. These substituents modulate the reactivity and selectivity of the boronic acid moiety, often leading to enhanced yields and cleaner reaction profiles in complex syntheses.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. We will delve into its molecular architecture, explore robust analytical methodologies for its characterization, and discuss its applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to ensure technical accuracy and practical utility.

Molecular Structure and Physicochemical Properties

The unique arrangement of the boronic acid, cyano, and fluorine groups on the phenyl ring dictates the compound's reactivity. The electron-withdrawing nature of both the cyano and fluorine substituents significantly influences the Lewis acidity of the boron center, a key factor in its coupling efficiency.

The fluorinated biphenyls produced through this reaction are of significant interest to the pharmaceutical industry and are precursors for novel materials. [2]

Comprehensive Analytical Characterization

Confirming the identity, purity, and stability of this compound is critical for its effective use. A multi-technique approach is recommended for robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule. [3] Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of the boronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). [3]The choice of solvent is critical, as protic impurities can affect the labile boronic acid protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher. [3]3. Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the aromatic protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Fluorine is a highly sensitive nucleus, providing a clear signal. [3] * ¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. The signal for the boronic acid is typically broad due to the quadrupolar nature of the boron nucleus. [3][4]Using a quartz NMR tube can help minimize background signals from borosilicate glass tubes. [3]4. Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals. Compare the data against the expected structure and reference spectra for impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for assessing purity and identifying trace-level impurities. Tandem quadrupole mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity, which is particularly important as some boronic acids have shown mutagenic potential, requiring detection at very low levels. [5] Experimental Protocol: UPLC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to create working standards and a sample solution at a final concentration of ~1 µg/mL.

-

Instrumentation: Use a UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source. [5]An ACQUITY Premier BEH C₁₈ column is suitable for separation. [5]3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Negative.

-

Detection: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The precursor ion (M-H)⁻ is selected and fragmented, and a specific product ion is monitored. [5]5. Data Analysis: Integrate the peak for the parent compound to determine purity. Identify any impurity peaks by analyzing their mass-to-charge ratios and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely available technique for determining the purity of the main component. Reversed-phase chromatography is the most common method for analyzing aromatic boronic acids. [6] Experimental Protocol: HPLC-UV Purity Assay

-

Sample Preparation: Prepare a sample solution in the mobile phase diluent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 0.5 mg/mL.

-

Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). [6][7] * Flow Rate: 1.0 mL/min. [6] * Detection: UV at 270 nm. [6]4. Data Analysis: Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Safety and Handling

Organoboron compounds require careful handling. This compound is classified as harmful if swallowed and causes skin and eye irritation. [8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][10]Avoid generating dust. [10]* Storage: Store in a tightly sealed container in a cool, dry place to protect from moisture. [10]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste.

Conclusion

This compound stands out as a highly functionalized and versatile building block for organic synthesis. Its unique electronic properties make it a favored reagent for constructing complex molecules, particularly through the Suzuki-Miyaura coupling reaction. A thorough understanding of its structure, combined with rigorous analytical characterization using NMR, LC-MS, and HPLC, is paramount for ensuring its successful application in research and development. By adhering to proper safety protocols, researchers can confidently leverage the synthetic potential of this powerful chemical intermediate.

References

-

3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2. PubChem, National Center for Biotechnology Information. [Link]

-

DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed, National Center for Biotechnology Information. [Link]

-

Boron Safety Data Sheet. ESPI Metals. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Twente Student Theses. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. d-scholarship.pitt.edu. [Link]

-

HPLC Organic Acid Analysis. Interchim. [Link]

-

Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

-

SAFETY DATA SHEET Boron (pieces). Stanford University. [Link]

-

High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]

-

4-Fluorophenylboronic acid | C6H6BFO2. PubChem, National Center for Biotechnology Information. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. PubMed, National Center for Biotechnology Information. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

-

11B NMR Chemical Shifts. San Diego State University. [Link]

-

Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Shimadzu. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Advanced NMR Analysis Methods for Challenging Spectral Data Sets. YouTube. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. benchchem.com [benchchem.com]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 7. interchim.fr [interchim.fr]

- 8. echemi.com [echemi.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Boron - ESPI Metals [espimetals.com]

A Technical Guide to (3-Cyano-4-fluorophenyl)boronic Acid: Properties, Applications, and Protocols

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

(3-Cyano-4-fluorophenyl)boronic acid is a highly functionalized synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its chemical identity, properties, strategic applications, and detailed experimental protocols.

The strategic importance of this molecule lies in the specific combination of its functional groups. The boronic acid moiety [-B(OH)₂] is the reactive handle for carbon-carbon bond formation, a cornerstone of modern organic synthesis. The substituents on the phenyl ring—a cyano group (-CN) and a fluorine atom (-F)—are not merely passive spectators. They critically modulate the electronic properties and reactivity of the molecule and introduce features highly sought after in drug design[1].

-

Fluorine Atom (-F): The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins[2][3]. Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen while blocking sites of metabolic oxidation[2][4].

-

Cyano Group (-CN): The cyano group is a strong electron-withdrawing group that can influence the reactivity of the boronic acid[5]. It can also serve as a key interaction point (e.g., hydrogen bond acceptor) in ligand-receptor binding or be chemically transformed into other functional groups like amides or carboxylic acids[5].

The presence of both these groups on a single, readily available building block makes (3-cyano-4-fluorophenyl)boronic acid a valuable tool for rapidly generating libraries of complex molecules for drug discovery and for creating advanced functional materials[1].

Compound Identity and Physicochemical Properties

Correctly identifying a chemical reagent is the foundation of reproducible science. The definitive nomenclature and key identifiers for this compound are crucial for sourcing and regulatory compliance.

-

Synonyms: While the IUPAC name is standard, it is sometimes listed with positional isomers as synonyms, such as 3-fluoro-4-cyanophenylboronic acid or 4-cyano-3-fluorophenylboronic acid, though these refer to a different CAS number (843663-18-3)[1][9][10]. It is critical to verify the CAS number to ensure the correct regioisomer is being used.

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BFNO₂ | [6][7][8] |

| Molecular Weight | 164.93 g/mol | [6][7][8] |

| Appearance | Solid, white to off-white crystalline powder | [1][6] |

| Purity | Typically ≥95% | [6] |

| Melting Point | > 300 °C | [1] |

Safety and Handling

As with all chemical reagents, proper safety protocols are mandatory. (3-Cyano-4-fluorophenyl)boronic acid is considered hazardous.

-

Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319)[6][11]. Some suppliers also list it as harmful in contact with skin (H312), harmful if inhaled (H332), and may cause respiratory irritation (H335)[6].

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE) is required. This includes wearing protective gloves, eye and face protection, and washing hands thoroughly after handling[11][12]. Handling should be performed in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust[11][13].

-

Storage: The compound should be stored in a tightly closed container in a cool, dark, and dry place, away from oxidizing agents[11][13].

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of (3-cyano-4-fluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals[14][15].

Mechanistic Rationale

The reaction involves a palladium catalyst that cycles through three key steps: oxidative addition, transmetalation, and reductive elimination[15].

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃, Cs₂CO₃), transfers its organic group (the 3-cyano-4-fluorophenyl moiety) to the palladium center, displacing the halide. The base is crucial as it converts the boronic acid to a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of (3-cyano-4-fluorophenyl)boronic acid with a generic aryl bromide.

Materials and Reagents

-

(3-Cyano-4-fluorophenyl)boronic acid (1.2 equiv.)

-

Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 equiv.)

-

Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃) (2.0 - 3.0 equiv.)

-

Solvent (e.g., Toluene, Dioxane, or a mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), (3-cyano-4-fluorophenyl)boronic acid (1.2 equiv.), and the palladium catalyst (0.05 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the solvent (e.g., Toluene/Dioxane) followed by the aqueous base solution (e.g., 2 M Na₂CO₃)[16].

-

Heating: Heat the reaction mixture to a temperature of 85-90 °C with vigorous stirring[14][16]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours[16].

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Diagram: Experimental Workflow

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

(3-Cyano-4-fluorophenyl)boronic acid is a powerful and versatile reagent in modern organic synthesis. Its pre-installed cyano and fluoro functionalities provide a direct route to complex molecular architectures with desirable properties for pharmaceutical and materials science applications. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as demonstrated in the Suzuki-Miyaura coupling protocol, is essential for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757964, 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Cyanogenic and Fluorine Compounds in Pharmaceutical Science. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wang, L., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(9), 1533. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Le, T., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 23(23), 15331. Retrieved from [Link]

-

Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). What is the effect of cyano group on bioactivity?. Retrieved from [Link]

-

MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]

-

Aguilar, J. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1184. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Cyano-4-fluorophenylboronic acid [oakwoodchemical.com]

- 9. 3-fluoro-4-cyanophenylboronic acid - 843663-18-3 - Structure, Synthesis, Properties [organoborons.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. organic-synthesis.com [organic-synthesis.com]

4-Cyano-3-fluorophenylboronic acid CAS number 4-Cyano-3-fluorophenylboronic acid

An In-Depth Technical Guide to 4-Cyano-3-fluorophenylboronic Acid

Introduction: A Multifaceted Building Block in Modern Chemistry

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired outcomes with precision and efficiency. This compound, identified by its CAS Number 843663-18-3 , has emerged as a particularly valuable reagent.[1][2][3][4][5] This versatile compound is not merely another organoboron reagent; its unique substitution pattern—a cyano group and a fluorine atom on the phenyl ring—imparts specific electronic and steric properties that chemists can leverage for sophisticated molecular design.

Primarily recognized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, this boronic acid derivative is a cornerstone for constructing complex biaryl scaffolds.[1] These structural motifs are prevalent in a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced organic materials. This guide provides an in-depth examination of the properties, applications, and field-proven methodologies associated with this compound, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Physicochemical and Structural Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 843663-18-3 | [1][2][3][5] |

| Molecular Formula | C₇H₅BFNO₂ | [1][3] |

| Molecular Weight | 164.93 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [1] |

| Purity | Typically >97% | [1][3] |

| MDL Number | MFCD03411549 | [1] |

| PubChem ID | 2783130 | [1] |

The Causality of Function: Synergistic Effects of Fluorine and Cyano Substituents

The utility of this compound is not accidental; it is a direct result of the deliberate placement of its functional groups, which synergistically influence its reactivity and the properties of the molecules derived from it.

The Role of the Fluorine Atom

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[6][7][8] The fluorine atom in the meta-position to the boronic acid group offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the biological half-life and bioavailability of a drug.[7]

-

Enhanced Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[8]

-

Modulation of Acidity/Basicity: As a highly electronegative atom, fluorine can lower the pKa of nearby acidic or basic groups, which can profoundly impact a molecule's binding affinity to its target protein.

The Influence of the Cyano Group

The cyano (-C≡N) group, positioned para to the boronic acid, is a strong electron-withdrawing group. This has two critical implications:

-

Reactivity Modulation: It influences the electron density of the aromatic ring, which can affect the kinetics and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. This often leads to cleaner reactions and higher yields compared to less functionalized analogs.

-

Synthetic Handle: The cyano group is a versatile functional group that can be chemically transformed into other important moieties, such as a carboxylic acid, an amine (via reduction), or a tetrazole ring, providing a secondary point for molecular elaboration.

Core Application: A Self-Validating Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, and it remains the primary application for this reagent.[9] The following protocol is a robust, self-validating system designed for high-yield synthesis of biaryl compounds. The causality behind each step is explained to ensure reproducibility and understanding.

Step-by-Step Experimental Workflow

Objective: To synthesize a 4'-Cyano-3'-fluoro-biphenyl derivative via Suzuki-Miyaura coupling.

Reagents & Rationale:

-

Aryl Halide (e.g., 1-bromo-4-methoxybenzene): The coupling partner. Aryl bromides and iodides are most reactive.[9]

-

This compound: The organoboron source. Typically used in a slight excess (1.1 to 1.5 equivalents) to ensure complete consumption of the more valuable aryl halide.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The heart of the reaction. Pd(PPh₃)₄ is often used for general-purpose couplings, while catalysts with specialized ligands like dppf can be more effective for challenging substrates. The catalyst loading is typically low (1-5 mol%).

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): Essential for activating the boronic acid and facilitating the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Cesium carbonate is highly effective but more expensive, while potassium carbonate is a common, cost-effective choice.

-

Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water): A biphasic solvent system is often used to dissolve both the organic reagents and the inorganic base.

Protocol:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

-

Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure a high-yield reaction.

-

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas three times. Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Bubble the inert gas through the solution for 15-20 minutes to degas the solvent.

-

Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst.

-

-

Catalyst Introduction: Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 eq.).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.

-

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

-

Self-Validation: The purity of the final compound is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry, validating the success of the protocol.

-

Experimental Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow using this compound.

Expanded Applications in Research & Development

Beyond its central role in Suzuki-Miyaura coupling, the unique properties of this reagent have led to its use in several cutting-edge research areas.[1]

-

Pharmaceutical Intermediates: It is a key building block for synthesizing APIs, with notable use in the development of novel anti-cancer agents where the biaryl scaffold is crucial for biological activity.[1][10]

-

Materials Science: The electronic properties imparted by the fluoro and cyano groups make it a valuable component in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other advanced materials.[1]

-

Sensor Technology and Fluorescent Probes: The compound can be incorporated into larger molecular systems designed as fluorescent probes for biological imaging or as sensors for detecting specific biomolecules.[1]

-

Agrochemicals: It serves as a precursor in the synthesis of new, highly effective pesticides and herbicides.

Safety and Handling

As with any chemical reagent, proper handling is essential. The Safety Data Sheet (SDS) for this compound indicates the following:

-

Hazards: It is classified as harmful if swallowed and may cause skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[13][14][15] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][11]

Conclusion

This compound (CAS: 843663-18-3) is far more than a simple synthetic intermediate. It is a strategically designed building block that offers chemists precise control over the electronic and physiological properties of target molecules. Its high stability, proven reactivity in robust C-C bond-forming reactions, and the advantageous properties conferred by its fluoro and cyano substituents make it an indispensable tool. For researchers in drug discovery, medicinal chemistry, and materials science, mastering the application of this reagent opens doors to novel molecular architectures and accelerated innovation.

References

-

This compound . Boron Molecular. [Link]

-

This compound . BioOrganics. [Link]

-

Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Cyano-4-fluorophenylboronic acid . PubChem. [Link]

-

Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Fluorine in medicinal chemistry . Chemical Society Reviews (RSC Publishing). [Link]

-

Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central (PMC). [Link]

-

Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules . ResearchGate. [Link]

-

(PDF) Review: Fluorine in Medicinal Chemistry . ResearchGate. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]

-

Design and discovery of boronic acid drugs . PubMed. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]

-

Fluorine in Medicinal Chemistry: A Review of Anticancer Agents . ResearchGate. [Link]

-

4-Carboxy-3-fluorophenylboronic acid . PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 843663-18-3|this compound|BLD Pharm [bldpharm.com]

- 3. BioOrganics [bioorganics.biz]

- 4. echemi.com [echemi.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | 843663-18-3 [amp.chemicalbook.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Cyano-3-fluorophenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-fluorophenylboronic acid is a versatile organoboron compound that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of both a cyano (-CN) and a fluorine (-F) group on the phenyl ring, impart enhanced reactivity and selectivity in a variety of chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 843663-18-3 | [1][2][3] |

| Molecular Formula | C₇H₅BFNO₂ | [1][3] |

| Molecular Weight | 164.93 g/mol | [4] |

| Appearance | White to off-white or yellow crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Boiling Point | 354.4 ± 52.0 °C (Predicted) | [5] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 6.30 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

Structure:

Caption: 2D structure of this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, data for closely related compounds such as 3-fluorophenylboronic acid and 4-cyanophenylboronic acid can provide valuable insights for its characterization.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum of a substituted phenylboronic acid will exhibit characteristic absorption bands. For this compound, the following peaks are expected:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C≡N stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ for the cyano group.

-

C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

-

B-O stretch: A strong band typically found around 1350 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

One supplier notes that the infrared spectrum of their product conforms to the expected structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns influenced by the fluorine and boronic acid substituents. The two hydroxyl protons of the boronic acid may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JC-F).[9] The carbon of the cyano group will also have a characteristic chemical shift.

Synthesis of this compound

While a specific protocol for this compound is not detailed in the provided results, a general and widely used method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route starting from 4-bromo-2-fluorobenzonitrile is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on similar syntheses[10][11]):

-

Preparation of the Organolithium Reagent: Dissolve 4-bromo-2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium or tert-butyllithium in an appropriate solvent (e.g., hexanes) dropwise, maintaining the low temperature. The formation of the organolithium intermediate is typically indicated by a color change.

-

Borylation: To the cold solution of the organolithium reagent, add trimethyl borate, either neat or as a solution in THF, dropwise. It is crucial to maintain the temperature below -70 °C during this addition to prevent side reactions.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl).

-

Workup and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano and fluoro substituents enhances the Lewis acidity of the boron atom, which can influence its reactivity and stability.[9]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[12][13] this compound is an excellent coupling partner in these reactions, serving as a source of the 4-cyano-3-fluorophenyl group.[1]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the electron-withdrawing cyano and fluoro groups on the phenyl ring of this compound can modulate its reactivity and selectivity in Suzuki-Miyaura reactions, often leading to improved yields and cleaner reaction profiles compared to less functionalized analogs.

Applications in Research and Development

This compound is a valuable reagent with diverse applications, particularly in the pharmaceutical and materials science sectors.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[1] Its structure allows for targeted modifications to enhance the efficacy of drug candidates.

-

Organic Synthesis: It plays a crucial role in cross-coupling reactions for the creation of complex organic molecules used in agrochemicals and materials science.[1]

-

Materials Science: The unique electronic properties of this compound make it suitable for the development of advanced materials, such as polymers and nanomaterials with enhanced electrical and thermal properties.[1]

-

Sensor Technology: Its ability to interact with specific biomolecules is being explored for the development of innovative diagnostic and environmental sensors.[1][14]

Handling, Storage, and Safety

Safety Precautions: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[15][16] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

Storage: Store this compound in a tightly sealed container in a dry, cool, and dark place.[5] Room temperature storage is generally acceptable.[1] Keep it away from incompatible materials such as strong oxidizing agents.

References

-

Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.

-

4-Cyanophenylboronic acid synthesis - ChemicalBook.

-

20 - Organic Syntheses Procedure.

-

The Suzuki Reaction - Andrew G Myers Research Group.

-

Suzuki Coupling - Organic Chemistry Portal.

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchGate.

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.

-

This compound | 843663-18-3 - ChemicalBook.

-

This compound - Chem-Impex.

-

This compound AldrichCPR - Sigma-Aldrich.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

-

Suzuki coupling of aryl halides and various arylboronic acids - ResearchGate.

-

Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs.

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry.

-

3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem.

-

This compound 843663-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

843663-18-3|this compound|BLD Pharm.

-

This compound - Achmem.

-

This compound - BioOrganics.

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

-

3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem.

-

3-Cyano-4-fluorophenylboronic acid - Fluorochem.

-

This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals.

-